4-メトキシ-ピペリジン-2-カルボン酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

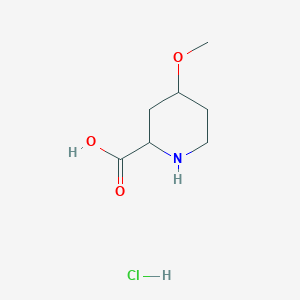

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is a solid compound that is often used in early discovery research as part of a collection of unique chemicals . The compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a carboxylic acid group, which is further converted to its hydrochloride salt form .

科学的研究の応用

薬物設計と合成

4-メトキシ-ピペリジン-2-カルボン酸塩酸塩などのピペリジン類は、薬物設計のための最も重要な合成断片の1つです . ピペリジン類は、製薬業界において重要な役割を果たしています . ピペリジン誘導体は、20種類以上の薬剤クラスに加えて、アルカロイドにも存在しています .

生物学的および薬理学的応用

ピペリジン誘導体は、幅広い生物学的および薬理学的活性を示しています . 潜在的な薬物の発見と生物学的評価における最新の科学的進歩は、多くの場合、ピペリジン部分を含んでいます .

ペプチド合成

ピペコリン酸としても知られる2-ピペリジンカルボン酸は、溶液相ペプチド合成で使用される汎用性の高い試薬です . 多くのペプチドミメティック合成において、プロリンの代替として一般的に使用されています .

多成分反応

ピペリジン類は、多成分反応に関与しています。多成分反応とは、3つ以上の反応物を単一の操作で組み合わせて最終生成物を得る、非常に効率的な変換のことです . この方法は、通常は複数の手順を必要とする、不飽和中間体のワンポット官能基化を促進することができます .

エナンチオ選択的合成

ピペリジン誘導体は、エナンチオ選択的合成で使用できます . たとえば、アルデヒドのキークワンポットアジド還元環化を含む、(3S, 4R)-3-ヒドロキシピペリジン-4-カルボン酸のエナンチオ選択的マルチステージ合成 .

生物活性ピペリジンの合成

置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です . Sci-Finderによると、過去5年間で7000以上のピペリジン関連論文が発表されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Conversion to Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

化学反応の分析

Types of Reactions

4-Methoxy-piperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ket

生物活性

4-Methoxy-piperidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a piperidine ring substituted with a methoxy group and a carboxylic acid functional group, confer distinct biological activities and reactivity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₁₃ClN₁O₃

- Structure : The compound features a piperidine ring with a methoxy group at the 4-position and a carboxylic acid at the 2-position, which enhances its solubility and reactivity compared to related compounds.

Biological Activity Overview

Research indicates that 4-Methoxy-piperidine-2-carboxylic acid hydrochloride exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess varying degrees of activity against different strains of bacteria and fungi. For instance, synthesized pyridine derivatives derived from it demonstrated modest antimicrobial effectiveness, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : The compound is utilized in studies focusing on enzyme inhibitors. It may act as a ligand for specific receptors or inhibit certain enzymes, which is crucial in drug development targeting various diseases.

- CNS Activity : As a precursor for synthesizing pharmaceutical agents targeting the central nervous system (CNS), it shows promise in treating neurological disorders. The methoxymethyl group enhances lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

The mechanism of action for 4-Methoxy-piperidine-2-carboxylic acid hydrochloride varies based on its application:

- Receptor Interaction : The compound may function as a ligand for certain receptors, influencing physiological processes through receptor-mediated pathways.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions critical for disease progression.

Case Studies

-

Antimicrobial Activity :

- A study demonstrated that derivatives of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested strains.

-

CNS Drug Development :

- In research focused on CNS-active compounds, this compound was evaluated for its ability to modulate neurotransmitter systems. It showed potential as an antagonist at certain receptor sites associated with anxiety and depression, warranting further investigation into its therapeutic efficacy.

Comparative Analysis

The following table summarizes the biological activities of 4-Methoxy-piperidine-2-carboxylic acid hydrochloride compared to related compounds:

| Compound Name | Antimicrobial Activity | CNS Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-Methoxy-piperidine-2-carboxylic acid hydrochloride | Moderate | Potential | Yes |

| Piperidine-4-carboxylic acid | Low | Minimal | Yes |

| 3-Methoxy-piperidine-2-carboxylic acid | Moderate | None | No |

特性

IUPAC Name |

4-methoxypiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMSQCYOHBPXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNC(C1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。